
(R)-1-Aminopropane-2-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1-Aminopropane-2-thiol, also known as ®-2-Aminopropanethiol, is an organic compound with the molecular formula C3H9NS. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is characterized by the presence of an amino group (-NH2) and a thiol group (-SH) attached to a propane backbone. The ®-configuration indicates the specific spatial arrangement of these groups around the chiral center.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Aminopropane-2-thiol can be achieved through several methods. One common approach involves the reduction of ®-2-Aminopropanethiol disulfide using reducing agents such as dithiothreitol or sodium borohydride. Another method includes the nucleophilic substitution of ®-2-Bromo-1-propanethiol with ammonia or an amine under basic conditions.
Industrial Production Methods
In an industrial setting, ®-1-Aminopropane-2-thiol can be produced through the catalytic hydrogenation of ®-2-Aminopropanethiol disulfide. This process typically involves the use of a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures.
Analyse Chemischer Reaktionen
Types of Reactions
®-1-Aminopropane-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiolate anion.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiolate anions.
Substitution: Alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
®-1-Aminopropane-2-thiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein structure due to its ability to form disulfide bonds.
Medicine: It has potential therapeutic applications as a precursor to drugs that target specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and as a stabilizer in certain formulations.
Wirkmechanismus
The mechanism of action of ®-1-Aminopropane-2-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the formation of disulfide bonds. This can result in changes in protein structure and function. Additionally, the amino group can participate in hydrogen bonding and electrostatic interactions with other biomolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-1-Aminopropane-2-thiol: The enantiomer of ®-1-Aminopropane-2-thiol with similar chemical properties but different biological activities.
Cysteine: An amino acid with a similar thiol group, commonly found in proteins.
Homocysteine: An amino acid with an additional methylene group compared to cysteine.
Uniqueness
®-1-Aminopropane-2-thiol is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer. Its ability to form disulfide bonds makes it valuable in the study of protein structure and function.
Eigenschaften
Molekularformel |
C3H9NS |
|---|---|
Molekulargewicht |
91.18 g/mol |
IUPAC-Name |
(2R)-1-aminopropane-2-thiol |
InChI |
InChI=1S/C3H9NS/c1-3(5)2-4/h3,5H,2,4H2,1H3/t3-/m1/s1 |
InChI-Schlüssel |
MHJPNBAEWSRKBK-GSVOUGTGSA-N |
Isomerische SMILES |
C[C@H](CN)S |
Kanonische SMILES |
CC(CN)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


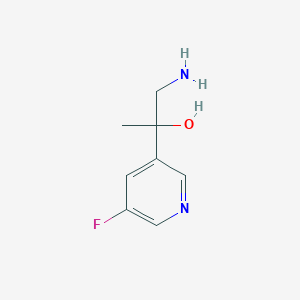
![[2-(2,6-Dimethylmorpholin-4-yl)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B13560424.png)

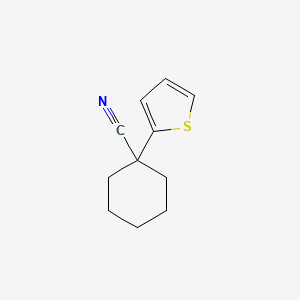
![2-Amino-2-{3-[(trifluoromethyl)sulfanyl]phenyl}ethan-1-ol](/img/structure/B13560442.png)
![2-amino-N-methyl-N-[4-(propan-2-yloxy)phenyl]ethane-1-sulfonamide](/img/structure/B13560445.png)
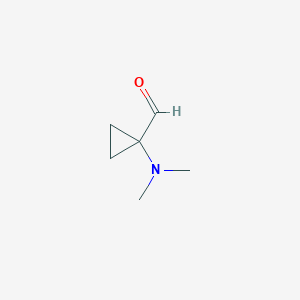
![5-(Carboxymethyl)-4-oxo-4,5-dihydroisoxazolo[5,4-d]pyrimidine-3-carboxylic acid](/img/structure/B13560468.png)
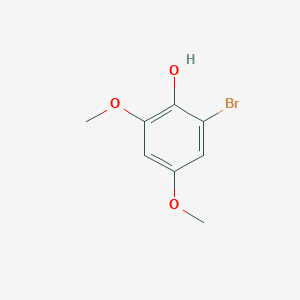
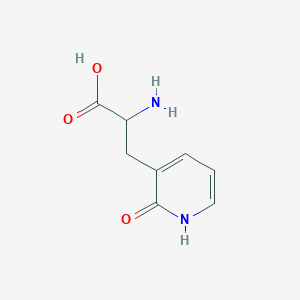
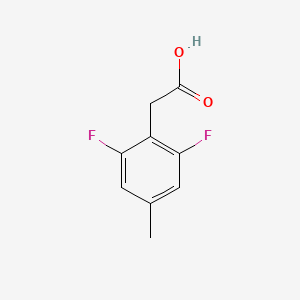
![4-(5-Amino-6-fluoro-1H-benzo[d][1,2,3]triazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13560483.png)


